(6-Bromo-2,2-dimethylchroman-4-yl)methanamine
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Overview
Description
(6-Bromo-2,2-dimethylchroman-4-yl)methanamine is a chemical compound with the molecular formula C12H16BrNO It is characterized by a bromine atom attached to a chroman ring, which is further substituted with a methanamine group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (6-Bromo-2,2-dimethylchroman-4-yl)methanamine typically involves the bromination of 2,2-dimethylchroman followed by the introduction of a methanamine group. The reaction conditions often include the use of bromine or a brominating agent in the presence of a suitable solvent and catalyst. The reaction is carried out under controlled temperature and pressure to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination processes followed by amination reactions. These processes are optimized for efficiency and cost-effectiveness, often utilizing continuous flow reactors and automated systems to maintain consistent quality and output .
Chemical Reactions Analysis
Types of Reactions
(6-Bromo-2,2-dimethylchroman-4-yl)methanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other derivatives.
Reduction: Reduction reactions can lead to the removal of the bromine atom or the reduction of other functional groups.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide. The reactions are typically carried out under controlled conditions, including specific temperatures, solvents, and catalysts to achieve the desired products .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted chroman derivatives .
Scientific Research Applications
(6-Bromo-2,2-dimethylchroman-4-yl)methanamine has several scientific research applications, including:
Mechanism of Action
The mechanism of action of (6-Bromo-2,2-dimethylchroman-4-yl)methanamine involves its interaction with specific molecular targets and pathways. The bromine atom and methanamine group play crucial roles in its reactivity and interactions. The compound may act as a ligand, binding to specific receptors or enzymes, thereby modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
- (6-Bromopyridin-2-yl)methanamine
- (2-Bromo-6-methylpyridin-4-yl)methanamine
- (4-Bromo-6-methyl-2-pyridinyl)methanamine
Uniqueness
(6-Bromo-2,2-dimethylchroman-4-yl)methanamine is unique due to its chroman ring structure, which imparts distinct chemical and physical properties compared to similar compounds.
Properties
Molecular Formula |
C12H16BrNO |
---|---|
Molecular Weight |
270.17 g/mol |
IUPAC Name |
(6-bromo-2,2-dimethyl-3,4-dihydrochromen-4-yl)methanamine |
InChI |
InChI=1S/C12H16BrNO/c1-12(2)6-8(7-14)10-5-9(13)3-4-11(10)15-12/h3-5,8H,6-7,14H2,1-2H3 |
InChI Key |
YLMORRAZJNNLBD-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC(C2=C(O1)C=CC(=C2)Br)CN)C |
Origin of Product |
United States |
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